8-Chloro-2,7-dibenzofurandiol

Description

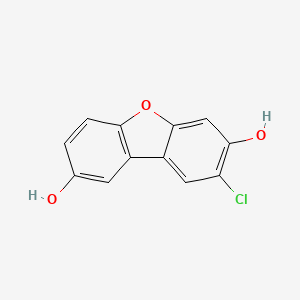

Structure

2D Structure

3D Structure

Properties

CAS No. |

112699-88-4 |

|---|---|

Molecular Formula |

C12H7ClO3 |

Molecular Weight |

234.63 g/mol |

IUPAC Name |

8-chlorodibenzofuran-2,7-diol |

InChI |

InChI=1S/C12H7ClO3/c13-9-4-8-7-3-6(14)1-2-11(7)16-12(8)5-10(9)15/h1-5,14-15H |

InChI Key |

IRPYRTZTPXYMQI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)C3=CC(=C(C=C3O2)O)Cl |

Canonical SMILES |

C1=CC2=C(C=C1O)C3=CC(=C(C=C3O2)O)Cl |

Other CAS No. |

112699-88-4 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Chloro 2,7 Dibenzofurandiol

Derivatization of Dibenzofuran (B1670420) Precursors to Achieve 8-Chloro-2,7-dibenzofurandiol Structure

The most plausible synthetic route to this compound involves the derivatization of a pre-existing dibenzofuran skeleton. A key precursor for this approach is 2,7-dihydroxydibenzofuran. This starting material possesses the required hydroxyl groups at the 2 and 7 positions, simplifying the synthesis to the selective introduction of a chlorine atom at the 8-position.

Electrophilic Chlorination:

The primary method for introducing a chlorine atom onto the aromatic rings of dibenzofuran is through electrophilic aromatic substitution. The hydroxyl groups at positions 2 and 7 are activating and ortho-, para-directing. This electronic influence makes the 1, 3, 6, and 8 positions susceptible to electrophilic attack.

A general reaction for the chlorination of 2,7-dihydroxydibenzofuran can be proposed as follows:

2,7-dihydroxydibenzofuran + Cl-X → this compound + other isomers + HX

Where Cl-X represents a suitable chlorinating agent.

Table 1: Potential Chlorinating Agents and Reaction Conditions

| Chlorinating Agent | Potential Catalyst/Solvent | Expected Outcome |

| Chlorine (Cl₂) | Lewis Acid (e.g., FeCl₃, AlCl₃) | Polychlorination and formation of multiple isomers are likely. |

| Sulfuryl Chloride (SO₂Cl₂) | Free radical initiator (e.g., AIBN) or polar solvent | Can provide a milder chlorination, potentially improving selectivity. |

| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., TFA) or polar solvent (e.g., DMF) | Often used for regioselective chlorination of activated aromatic rings. |

The key challenge in this step is achieving regioselectivity for the 8-position. The electronic and steric environment of the dibenzofuran ring will influence the substitution pattern. While the 2 and 7 hydroxyl groups activate the 1, 3, 6, and 8 positions, the directing effect might not be strong enough to favor the 8-position exclusively. This would likely result in a mixture of monochlorinated isomers (1-chloro, 3-chloro, and 8-chloro) and potentially dichlorinated products.

Alternative Precursor-Based Syntheses:

An alternative strategy would involve the construction of the dibenzofuran ring from precursors that already contain the desired chlorine substituent. One such approach could be a modified Ullmann condensation or a similar palladium-catalyzed coupling reaction. This would involve the coupling of a suitably substituted chlorophenol and a dihydroxybenzene derivative, followed by cyclization to form the dibenzofuran ring. However, this approach is often hampered by harsh reaction conditions and the potential for multiple side reactions.

Challenges and Advancements in this compound Synthesis

The synthesis of this compound is fraught with challenges, primarily centered around achieving the specific substitution pattern on the dibenzofuran core.

Key Challenges:

Regioselectivity: As highlighted, the primary challenge is the regioselective chlorination of 2,7-dihydroxydibenzofuran. The similar reactivity of the 1, 3, and 8 positions makes it difficult to isolate the desired 8-chloro isomer in high yield. The separation of these isomers would likely require advanced chromatographic techniques.

Polychlorination: The highly activating nature of the two hydroxyl groups increases the propensity for polychlorination, leading to the formation of di- and trichlorinated dibenzofurans. Controlling the stoichiometry of the chlorinating agent and the reaction conditions is crucial to minimize these side products.

Precursor Availability: While 2,7-dihydroxydibenzofuran is a known compound, its commercial availability may be limited, potentially requiring its synthesis as a preliminary step.

Advancements in Synthetic Methodologies:

While specific advancements for the synthesis of this compound are not documented, progress in the broader field of synthetic organic chemistry offers potential solutions to the aforementioned challenges.

Directed Ortho-Metalation: This technique allows for the specific functionalization of positions ortho to a directing group. If one of the hydroxyl groups in 2,7-dihydroxydibenzofuran could be used as a directing group, it might be possible to selectively introduce a chlorine atom at the 8-position. This would involve protecting one hydroxyl group, performing the directed metalation and subsequent chlorination, and then deprotecting the hydroxyl group.

Catalyst and Ligand Development: Advances in catalysis, particularly with palladium and copper-based systems, have enabled more efficient and selective cross-coupling reactions. The development of new ligands can fine-tune the catalyst's activity and selectivity, potentially making a precursor-based synthesis more viable and regioselective.

Flow Chemistry: The use of microreactor technology, or flow chemistry, can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can be beneficial in minimizing side reactions like polychlorination and improving the yield of the desired product.

Table 2: Summary of Synthetic Challenges and Potential Advancements

| Challenge | Traditional Approach | Potential Advancement |

| Regioselectivity | Electrophilic chlorination of 2,7-dihydroxydibenzofuran | Directed ortho-metalation, use of sterically hindered chlorinating agents |

| Polychlorination | Stoichiometric control of reagents | Flow chemistry for precise reaction control |

| Precursor Synthesis | Multi-step synthesis from basic starting materials | Development of more efficient catalytic methods for dibenzofuran synthesis |

Chemical Reactivity and Derivative Chemistry of 8 Chloro 2,7 Dibenzofurandiol

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The directing effects of the hydroxyl and chloro substituents on the dibenzofuran (B1670420) ring are crucial in determining the outcome of aromatic substitution reactions. The hydroxyl groups are strongly activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing.

In the case of 8-Chloro-2,7-dibenzofurandiol, the hydroxyl groups at positions 2 and 7 are expected to strongly activate the ring towards electrophilic attack. The most likely positions for electrophilic substitution would be those ortho and para to the hydroxyl groups. Specifically, positions 1, 3, 6, and 9 are the most probable sites of reaction. The chlorine at position 8 will have a lesser influence due to the overwhelming activating effect of the hydroxyls.

Nucleophilic aromatic substitution, on the other hand, is less common for this type of structure unless activated by strong electron-withdrawing groups, which are absent here. The chlorine atom at position 8 could potentially undergo nucleophilic displacement under harsh conditions or via transition-metal-catalyzed processes.

A summary of predicted substitution patterns is presented in the table below:

| Reaction Type | Reagents and Conditions | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | Substitution at positions 1, 3, and 6 |

| Halogenation (e.g., Bromination) | Br₂, Lewis Acid (e.g., FeBr₃) | Substitution at positions 1, 3, and 6 |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | Acylation at positions 1, 3, and 6 |

| Sulfonation | Fuming H₂SO₄ | Sulfonation at positions 1, 3, and 6 |

Coupling Reactions and Annulation Strategies

The presence of a chlorine atom on the dibenzofuran ring opens up possibilities for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Common coupling reactions that could be employed at the C8-Cl bond include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C double bond.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to form a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a C-N bond.

Annulation strategies could involve intramolecular reactions of derivatives of this compound to build additional rings onto the dibenzofuran framework.

The following table outlines potential coupling reactions:

| Coupling Reaction | Reactants | Catalyst System | Expected Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 8-Aryl-2,7-dibenzofurandiol |

| Heck Coupling | Alkene (e.g., styrene) | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 8-Vinyl-substituted-2,7-dibenzofurandiol |

| Sonogashira Coupling | Terminal alkyne (e.g., phenylacetylene) | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 8-Alkynyl-substituted-2,7-dibenzofurandiol |

| Buchwald-Hartwig Amination | Amine (e.g., aniline) | Pd₂(dba)₃, ligand (e.g., BINAP), base | 8-Amino-substituted-2,7-dibenzofurandiol |

Oxidation and Reduction Pathways

The phenolic hydroxyl groups of this compound are susceptible to oxidation. Treatment with oxidizing agents could lead to the formation of quinone-like structures. The specific outcome would depend on the oxidant used and the reaction conditions.

Reduction reactions could potentially target the dibenzofuran core or the chloro-substituent. Catalytic hydrogenation under high pressure and temperature might lead to the saturation of one or both of the aromatic rings. Dehalogenation, the removal of the chlorine atom, could be achieved through various methods, including catalytic hydrogenation or treatment with certain reducing agents.

Synthesis of Structural Analogs and Advanced Derivatives

The hydroxyl groups at positions 2 and 7 are reactive sites for the synthesis of a wide range of derivatives.

Etherification: Reaction with alkyl halides or sulfates in the presence of a base (Williamson ether synthesis) would yield the corresponding dialkoxy derivatives.

Esterification: Reaction with acyl chlorides or anhydrides would produce the diester derivatives. These reactions can be used to introduce a variety of functional groups and to modify the solubility and electronic properties of the molecule.

The chlorine atom at position 8 could potentially be exchanged for other halogens (F, Br, I) through nucleophilic aromatic substitution or transition-metal-catalyzed reactions.

Further halogenation of the dibenzofuran ring is also possible. Given the activating nature of the hydroxyl groups, these reactions would likely occur at the positions ortho to the hydroxyls (1, 3, and 6). The choice of halogenating agent and reaction conditions would determine the extent and regioselectivity of the halogenation.

The bifunctional nature of this compound, with its two hydroxyl groups and a reactive chlorine atom, makes it a potential monomer for the synthesis of polymers. For instance, polyethers could be formed through Williamson ether synthesis with a dihaloalkane.

The hydroxyl groups can also participate in hydrogen bonding, making the molecule a candidate for the construction of supramolecular assemblies. Self-assembly or co-crystallization with other molecules could lead to the formation of well-ordered structures with interesting properties.

Advanced Spectroscopic and Chromatographic Elucidation Techniques Focus on Advanced Characterization, Not Basic Identification

High-Resolution Mass Spectrometry for Structural Confirmation and Isomer Differentiation

High-resolution mass spectrometry (HRMS) is a cornerstone for the structural elucidation of 8-Chloro-2,7-dibenzofurandiol, providing not only the exact mass of the molecular ion but also crucial information for differentiating it from its isomers. The monoisotopic mass of this compound (C₁₂H₇ClO₃) is 234.008372 g/mol . epa.gov HRMS can confirm this elemental composition with high accuracy, typically within a few parts per million (ppm), which is essential for distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. For chlorinated aromatic compounds, characteristic fragmentation pathways include the loss of the chlorine atom and the elimination of a carbonyl group (CO). oup.com The presence of a chlorine atom is readily identified by the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks for the molecular ion and any chlorine-containing fragments. docbrown.info

Table 1: Plausible High-Resolution Mass Spectrometry Fragmentation of this compound

| m/z (Calculated) | Plausible Fragment | Formula | Significance |

| 234.0084 | [M]⁺ | [C₁₂H₇³⁵ClO₃]⁺ | Molecular Ion |

| 236.0054 | [M+2]⁺ | [C₁₂H₇³⁷ClO₃]⁺ | Isotopic peak confirming one chlorine atom |

| 205.0109 | [M-CHO]⁺ | [C₁₁H₆³⁵ClO₂]⁺ | Loss of a formyl radical |

| 199.0318 | [M-Cl]⁺ | [C₁₂H₇O₃]⁺ | Loss of chlorine radical |

| 171.0368 | [M-Cl-CO]⁺ | [C₁₁H₇O₂]⁺ | Subsequent loss of carbonyl group |

This table presents a hypothetical fragmentation pattern based on known fragmentation of similar compounds.

Isomer differentiation is a key challenge, and HRMS coupled with techniques like ion mobility spectrometry can provide an additional dimension of separation based on the ion's size and shape, aiding in the distinction between positional isomers of chlorinated dibenzofurandiols.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a detailed picture of the molecular skeleton. For a molecule with a complex architecture like this compound, one-dimensional (¹H and ¹³C) and multidimensional (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the positions of the chloro and hydroxyl substituents. The hydroxyl protons may appear as broad signals, and their chemical shifts can be dependent on concentration and solvent. msu.edu In the ¹³C NMR spectrum, the carbons directly attached to the electronegative chlorine and oxygen atoms are expected to be shifted downfield. libretexts.org The effect of the chlorine substituent on the chemical shifts of the carbons in the aromatic ring is additive and can be used to predict the spectral pattern. libretexts.org

Multidimensional techniques are critical for assembling the structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the individual aromatic rings, helping to establish the connectivity of the protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule and confirming the positions of the substituents on the dibenzofuran (B1670420) core.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~150-160 | Attached to hydroxyl group, downfield shift |

| C-7 | ~150-160 | Attached to hydroxyl group, downfield shift |

| C-8 | ~125-135 | Attached to chlorine atom, downfield shift |

| C-4a, C-5a | ~145-155 | Bridgehead carbons adjacent to oxygen |

| Other Ar-C | ~110-130 | Typical aromatic carbon chemical shifts |

| C-9a, C-9b | ~120-130 | Bridgehead carbons |

Note: These are predicted values based on the known effects of substituents on aromatic systems. Actual values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

For this compound, the FT-IR spectrum is expected to show strong absorptions corresponding to the O-H stretching of the hydroxyl groups, typically in the range of 3200-3600 cm⁻¹. The exact position and shape of this band can indicate the extent of hydrogen bonding. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the aryl ether in the dibenzofuran ring and the phenolic C-O bonds will give rise to strong bands in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy, on the other hand, is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint of the dibenzofuran core.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Hydroxyl | O-H stretch | 3200-3600 | FT-IR (strong) |

| Aromatic C-H | C-H stretch | 3000-3100 | FT-IR, Raman |

| Aromatic C=C | C=C stretch | 1400-1600 | FT-IR, Raman (strong) |

| Aryl Ether | C-O-C stretch | 1200-1300 | FT-IR (strong) |

| Phenolic C-O | C-O stretch | 1150-1250 | FT-IR (strong) |

| Chloro-Aryl | C-Cl stretch | 600-800 | FT-IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While a crystal structure for this compound is not publicly available, analysis of related dibenzofuran derivatives allows for educated predictions about its solid-state structure. researchgate.netpdbj.orgnih.gov

The dibenzofuran core is expected to be largely planar. The solid-state packing would likely be influenced by intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules, as well as π-π stacking interactions between the aromatic rings. nih.gov The chlorine substituent could also participate in halogen bonding, further influencing the crystal packing. The precise determination of the crystal structure would definitively confirm the substitution pattern and provide invaluable data on the molecule's conformation and intermolecular interactions.

Hyphenated Chromatographic Techniques (GC-MS, LC-MS) for Mixture Analysis

In environmental and biological samples, this compound is likely to be present in complex mixtures with other related compounds. Hyphenated chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the separation, identification, and quantification of this compound in such matrices. nih.govchromatographyonline.com

GC-MS: For analysis by GC-MS, the hydroxyl groups of this compound would typically require derivatization, for example, by silylation, to increase its volatility and thermal stability. csbsju.edunih.gov The choice of a suitable capillary column, often with a mid-polarity stationary phase, is crucial for separating it from its isomers. The mass spectrometer then provides detection with high sensitivity and selectivity, and the resulting mass spectrum can be used for identification.

LC-MS: LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds like this compound, often without the need for derivatization. ulisboa.ptnih.gov Reversed-phase liquid chromatography is a common approach, where the retention time can be adjusted by varying the composition of the mobile phase. Electrospray ionization (ESI) is a soft ionization technique that typically produces a prominent molecular ion, which is then detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural confirmation by analyzing the fragmentation of a selected precursor ion. uni-sopron.hu

Table 4: Comparison of GC-MS and LC-MS for the Analysis of this compound

| Parameter | GC-MS | LC-MS |

| Sample Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile and polar analytes |

| Derivatization | Often necessary for hydroxylated compounds | Generally not required |

| Separation Principle | Partitioning between gas and stationary phase | Partitioning between liquid and stationary phase |

| Ionization | Typically Electron Ionization (EI) | Electrospray Ionization (ESI), APCI |

| Fragmentation | Extensive fragmentation (EI) | Soft ionization, less fragmentation (ESI) |

| Application | Analysis of persistent organic pollutants | Analysis of polar metabolites, pharmaceuticals |

Theoretical and Computational Chemistry of 8 Chloro 2,7 Dibenzofurandiol and Analogs

Quantum Chemical Calculations (DFT, G3XMP2, MP2) of Electronic and Geometric Properties

Quantum chemical calculations are fundamental in determining the electronic and geometric properties of PCDFs. These methods provide insights into the stability, structure, and reactivity of these molecules. Studies have employed various levels of theory, including Hartree-Fock (HF), DFT (commonly with the B3LYP functional), and MP2, to investigate the full range of PCDF congeners. nih.govpreprints.org

Energetic Stabilities and Conformations

The stability of PCDF isomers is a key area of computational investigation. Calculations of standard gas-phase enthalpies of formation (ΔfH°) have been performed using high-accuracy methods like G3XMP2 and various DFT functionals. acs.org These studies show that the relative stability of PCDF isomers is significantly influenced by the positions of chlorine substituents. For instance, chlorine substitution at positions 1 or 9 generally leads to more stable isomers, whereas simultaneous substitution at both positions 1 and 9 can result in strong repulsion between the chlorine atoms, leading to instability. acs.org

DFT-B3LYP methods have been noted to sometimes overestimate this ortho-chlorine repulsion. acs.org In contrast, MP2 calculations often show closer agreement with higher-level G3XMP2 results for predicting formation enthalpies. acs.org Isodesmic reaction schemes, which conserve the number and types of bonds, are frequently used to improve the accuracy of these enthalpy predictions. acs.org The planarity of the dibenzofuran (B1670420) ring system is another critical factor, with computational methods being used to predict which congeners might adopt non-planar conformations. nih.gov

Table 1: Comparison of Computational Methods for Enthalpies of Formation of PCDFs

| Computational Method | Basis Set | Key Findings | Reference |

| G3XMP2 | Not Applicable | Provides high-accuracy benchmark data for enthalpies of formation. | acs.org |

| DFT (B3LYP) | 6-31G(2df,p), 6-311++G(3df,3pd) | Can show large differences from G3XMP2, may overestimate ortho-chlorine repulsion. | acs.org |

| MP2 | G3MP2Large | Results agree closely with G3XMP2 calculations. | acs.org |

| HF | 6-311++G(d,p) | Can sufficiently provide insightful findings on molecular properties for trend analysis. preprints.org | nih.gov |

Frontier Molecular Orbital Analysis

Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of PCDFs. The energy of the LUMO is often correlated with the electron-accepting ability (electrophilicity) of the molecule, which is a key aspect of the interaction of these compounds with biological systems like the Aryl hydrocarbon receptor (AhR). biochempress.com

Quantitative structure-activity relationship (QSAR) studies utilize DFT-calculated descriptors, including HOMO and LUMO energies, to model the biological activity of PCDFs. biochempress.comtandfonline.com For halogenated aromatic hydrocarbons, the interaction with biological receptors often involves partial charge transfer, making electrophilicity a critical reactivity descriptor. biochempress.com A lower LUMO energy generally implies higher electrophilicity and greater reactivity. These computational analyses help in creating models that correlate molecular structure with toxicological endpoints. tandfonline.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. Classical MD simulations have been used to investigate the permeation of chlorinated dibenzofurans, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), through lipid membranes. nih.gov These simulations model the pollutant's interaction with a lipid bilayer, using techniques like umbrella sampling to calculate the potential of mean force for the permeation process. nih.gov

Furthermore, reactive molecular dynamics (MD) employing force fields like ReaxFF have been developed to study the formation and decomposition of chlorinated dibenzofurans. These simulations can explore complex chemical reaction networks automatically, identifying numerous reaction pathways and transition states that would be difficult to study experimentally. researchgate.net This approach is powerful for understanding the high-temperature chemistry of PCDFs, such as in combustion processes.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is extensively used to predict reaction mechanisms and analyze the associated transition states for the formation and degradation of PCDFs. DFT calculations are a primary tool for mapping the potential energy surfaces of these reactions. researchgate.net

Studies have detailed the mechanisms of PCDF formation from precursors like chlorinated phenols. researchgate.net The process typically involves the formation of a phenoxy radical, followed by coupling and cyclization steps. researchgate.net Computational models have also elucidated the formation of dibenzofuran from other polycyclic aromatic hydrocarbons like fluorene (B118485) and 9-fluorenone, showing that oxidation initiated by radicals such as •OH or ClO• are key pathways. mdpi.com The calculations identify the intermediates and transition states, determining activation energies and reaction enthalpies, which clarify whether a proposed pathway is kinetically and thermodynamically feasible. mdpi.com For example, DFT has been used to automatically find and quantify over 500 reactions related to the formation, chlorination, pyrolysis, and oxidation of chlorinated dibenzofurans. researchgate.net

Structure-Reactivity Relationships from Computational Models

Computational models are essential for establishing structure-reactivity relationships (SARs) and quantitative structure-activity relationships (QSARs) for PCDFs. The fundamental premise is that a chemical's structure dictates its physical-chemical properties and, consequently, its biological activity. oup.com

For halogenated aromatic compounds, including PCDFs, the electrophilic character is a key determinant of their reactivity and interaction with biological systems. nih.gov Computational chemistry allows for the calculation of various descriptors related to reactivity, charge distribution, and thermochemical properties. tandfonline.com These descriptors, such as molecular electrostatic potential, HOMO/LUMO energies, and global and local electrophilicity, are then used in QSAR models to correlate structure with activity, such as binding affinity to the AhR. biochempress.comtandfonline.com These models have successfully identified that the degree and pattern of chlorination are critical factors governing the toxicity of different PCDF congeners. researchgate.net This approach supports risk assessment by grouping chemicals based on common reactivity mechanisms. nih.gov

Applications in Advanced Materials and Chemical Synthesis Excluding Direct Clinical/pharmaceutical Uses

Role as Synthetic Intermediates for Complex Molecules

The dibenzofuran (B1670420) core is a prevalent motif in numerous functional molecules, including natural products and materials for electronic applications. acs.org Consequently, the development of synthetic routes to functionalized dibenzofurans is an active area of research. acs.orgacs.orgorganic-chemistry.org The presence of both chloro and hydroxyl substituents on the 8-Chloro-2,7-dibenzofurandiol backbone offers multiple avenues for its use as a versatile synthetic intermediate.

The hydroxyl groups at the 2 and 7 positions can undergo a variety of chemical transformations. For instance, they can be alkylated or acylated to introduce new functional groups or to protect the hydroxyls during subsequent reaction steps. More significantly, these diol functionalities can serve as nucleophiles in reactions to form larger, more complex structures.

The chlorine atom at the 8-position introduces an additional site for synthetic modification. Carbon-chlorine bonds on aromatic rings can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. acsgcipr.orgthieme-connect.deorganic-chemistry.org These reactions would allow for the attachment of various aryl, alkyl, or amino groups to the dibenzofuran core, further expanding the molecular diversity accessible from this intermediate.

The synthesis of complex molecules often involves multi-step sequences where a key intermediate with multiple reactive sites is desirable. For example, a general strategy could involve first modifying the molecule at the chloro position via a cross-coupling reaction, followed by reactions at the hydroxyl groups, or vice-versa. This sequential reactivity allows for the controlled and systematic construction of intricate molecular architectures. While specific examples detailing the use of this compound as a synthetic intermediate are not prevalent in the literature, the known reactivity of its constituent functional groups strongly supports its potential in this role.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents and Conditions | Resulting Structure |

| 2,7-Diol | Etherification | Alkyl halide, Base (e.g., K₂CO₃) | 2,7-Dialkoxydibenzofuran derivative |

| 2,7-Diol | Esterification | Acyl chloride or Carboxylic acid, Catalyst | 2,7-Diesterdibenzofuran derivative |

| 8-Chloro | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 8-Aryl-2,7-dibenzofurandiol |

| 8-Chloro | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 8-Amino-2,7-dibenzofurandiol derivative |

Potential in Functional Materials Design

The rigid and planar structure of the dibenzofuran unit, combined with its electronic properties, makes it an attractive component for the design of functional organic materials. irb.hrneaspec.comresearchgate.net The introduction of substituents allows for the fine-tuning of these properties to meet the requirements of specific applications.

Dibenzofuran derivatives have been successfully incorporated into materials for organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters. chemicalbook.com The high triplet energy of the dibenzofuran core is crucial for preventing energy back-transfer from the phosphorescent guest, leading to efficient light emission.

The electronic properties of dibenzofuran-based materials can be modulated by the introduction of electron-donating or electron-withdrawing groups. rsc.orgresearchgate.netaps.org In this compound, the hydroxyl groups are electron-donating, while the chlorine atom is electron-withdrawing. This combination of substituents could lead to interesting intramolecular charge-transfer characteristics. The polarizability and quadrupole moments of chlorinated dibenzofurans are known to change systematically with the chlorination pattern, which in turn influences their interactions and electronic behavior.

While specific optoelectronic data for this compound is not available, studies on related compounds provide valuable insights. For instance, brominated and chlorinated dibenzofurans have been utilized as building blocks for OLED host materials. chemicalbook.com The presence of the halogen can influence the material's morphology and thermal stability, which are critical parameters for device performance. It is plausible that this compound or its derivatives could be explored for similar applications, with the hydroxyl groups offering a route to further functionalization or polymerization to create materials with tailored properties.

The bifunctional nature of this compound, owing to its two hydroxyl groups, makes it a prime candidate for use as a monomer in polymer synthesis. Dihydroxy aromatic compounds are common precursors for high-performance polymers such as polycarbonates and polyethers. google.comepo.orggoogle.com

A notable example is the use of 2,8-dihydroxydibenzofuran (B8615012) in the synthesis of aromatic polyethers. researchgate.netchemrxiv.org Through linear polycondensation with activated aromatic dihalides, high molecular weight polyethers were obtained. These polymers could be subsequently sulfonated to create ionomers for applications in direct-methanol fuel cell membranes. researchgate.netchemrxiv.org The resulting membranes showed performance comparable to the industry-standard Nafion. chemrxiv.org

Following this precedent, this compound could be polymerized with various diacyl chlorides or activated dihalides to produce polyesters and polyethers, respectively. The rigid dibenzofuran unit would be expected to impart thermal stability and mechanical robustness to the resulting polymer backbone. mdpi.com The presence of the chlorine atom could further modify the polymer's properties, potentially enhancing its flame retardancy or altering its solubility and chemical resistance.

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Co-monomer | Linkage | Potential Properties |

| Polyester | Diacyl chloride (e.g., terephthaloyl chloride) | Ester | High thermal stability, mechanical strength |

| Polyether | Activated dihalide (e.g., 4,4'-difluorobenzophenone) | Ether | Chemical resistance, potential for ion-exchange |

| Polycarbonate | Phosgene or Diphenyl carbonate | Carbonate | Optical clarity, toughness |

Organic Electronic and Optoelectronic Applications

Catalytic Components and Ligand Design

The development of new ligands is crucial for advancing transition metal catalysis. Dibenzofuran derivatives have been explored as ligands in various catalytic systems. fluorochem.co.uk The oxygen atom in the dibenzofuran ring and any additional donor atoms from substituents can coordinate to a metal center, influencing its catalytic activity and selectivity.

Dibenzofuran itself has been used as a ligand to modify palladium-based catalysts for acetylene (B1199291) hydrochlorination, leading to enhanced performance and stability. researchgate.net The presence of the oxygen-containing dibenzofuran species was found to prevent the reduction and loss of the active palladium species. researchgate.net

In the case of this compound, the two hydroxyl groups, in addition to the furan (B31954) oxygen, could act as coordination sites for a metal. Such polydentate ligands can form stable chelate complexes with metal ions. The electronic properties of the ligand, and thus the coordinated metal center, would be influenced by the electron-withdrawing chlorine atom. This modulation of the electronic environment at the metal is a key strategy in ligand design to optimize catalyst performance for specific reactions.

While there are no specific reports on the use of this compound as a ligand, its structure is analogous to other dihydroxy aromatic compounds that have been used to create ligands for various catalytic transformations. The synthesis of multiferroic materials, for example, involves the use of organic ligands to coordinate with metal centers to create hybrid materials with specific electronic properties. irb.hr The potential for this compound to act as a scaffold for new ligands warrants further investigation.

Environmental Occurrence, Formation, and Abiotic/biotic Transformation Pathways Focus on Chemical Mechanisms, Not Direct Health Impacts or Exposure Levels

Formation Mechanisms of Chlorinated Dibenzofurans in Pyrolytic and Combustion Processes

Polychlorinated dibenzofurans (PCDFs), the class of compounds to which 8-Chloro-2,7-dibenzofurandiol belongs, are not intentionally produced but are formed as unintentional byproducts in various thermal and industrial processes. nih.gov Their formation is complex and can occur through two primary pathways: de novo synthesis and precursor-mediated synthesis. These mechanisms are particularly relevant in environments such as municipal solid waste incinerators. dss.go.thdiva-portal.org

De Novo Synthesis Pathways

De novo synthesis is the formation of PCDFs from elemental carbon and a chlorine source in the presence of oxygen and a metal catalyst, typically copper. acs.orginderscienceonline.com This process occurs at temperatures between 250°C and 400°C. osti.gov The term "de novo" refers to the synthesis from basic constituents rather than from pre-existing, structurally similar molecules. dss.go.th The carbon source can be soot or other carbonaceous materials present in fly ash. acs.org

The mechanism involves the breakdown of the carbon matrix and subsequent chlorination and oxygen incorporation to form the dibenzofuran (B1670420) structure. dss.go.th While this pathway is a significant source of PCDFs in general, the specific formation of this compound through this route has not been specifically detailed in the available research. However, the fundamental steps of carbon backbone formation, chlorination, and hydroxylation would be necessary.

Table 1: Key Factors in De Novo Synthesis of PCDFs

| Factor | Role in Synthesis |

| Temperature | Optimal range is 250°C to 400°C osti.gov |

| Carbon Source | Particulate carbon (soot) in fly ash acs.org |

| Chlorine Source | Inorganic chlorides (e.g., CuCl2) or HCl acs.orgnih.gov |

| Catalyst | Metal chlorides, particularly copper compounds acs.org |

| Oxygen | Essential for the incorporation of the ether linkage |

Precursor Pathways (e.g., from Chlorophenols, Chlorinated Biphenyls)

The formation of PCDFs from precursor compounds is another significant pathway. This involves the chemical transformation of structurally related molecules, such as chlorophenols and polychlorinated biphenyls (PCBs). osti.gov These reactions can occur in the gas phase at higher temperatures (500-800°C) or on surfaces at lower temperatures (200-400°C). aaqr.org

For a compound like this compound, a plausible precursor pathway would involve the condensation of chlorophenols. For instance, the coupling of two chlorophenol molecules, followed by cyclization and other reactions, can lead to the formation of the chlorinated dibenzofuran skeleton. eeer.org The specific substitution pattern of the resulting PCDF is dependent on the structure of the precursor chlorophenols. eeer.orgdiva-portal.org The presence of hydroxyl groups in this compound suggests that hydroxylated precursors or subsequent hydroxylation reactions are involved.

Table 2: Examples of Precursor Pathways for PCDF Formation

| Precursor Compound | Transformation Process | Resulting Product Class |

| Chlorophenols | Condensation and cyclization eeer.org | PCDFs |

| Polychlorinated Biphenyls (PCBs) | Oxidation/hydroxylation and cyclization osti.gov | PCDFs |

| Chlorinated Diphenyl Ethers | Elimination reaction osti.gov | PCDFs |

Abiotic Degradation and Transformation Studies

Once formed, chlorinated dibenzofurans can be degraded or transformed in the environment through various abiotic processes.

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, is a key environmental fate process for many organic pollutants, including PCDFs. tandfonline.com This process involves the breakdown of the molecule by sunlight. The rate and products of photolysis are influenced by the solvent, the presence of photosensitizers, and the specific chlorine substitution pattern on the dibenzofuran ring. csbsju.edu

Studies on various PCDFs have shown that photolysis primarily proceeds through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. nih.gov This process generally leads to the formation of less chlorinated and thus less toxic dibenzofurans. ias.ac.in For this compound, photolysis would likely result in the formation of 2,7-dibenzofurandiol. Additionally, cleavage of the C-O bond in the furan (B31954) ring can occur, leading to the formation of hydroxylated biphenyls. csbsju.edu The presence of hydroxyl groups on the aromatic rings of this compound may influence its photolytic behavior, but specific studies are lacking.

Hydrolysis and Other Chemical Degradation Mechanisms

There is limited evidence to suggest that hydrolysis is a significant degradation pathway for PCDFs under typical environmental conditions. europa.eu The dibenzofuran structure is generally stable to hydrolysis. Other potential chemical degradation mechanisms have not been extensively studied for this class of compounds.

Biotic Transformation Mechanisms (excluding bioaccumulation/toxicity)

Microorganisms play a role in the transformation of PCDFs in the environment. Certain bacteria and fungi have been shown to degrade these compounds, typically through enzymatic processes. scielo.broup.com

The initial step in the bacterial degradation of dibenzofuran and some chlorinated derivatives is often catalyzed by an angular dioxygenase. nih.gov This enzyme introduces two hydroxyl groups onto one of the aromatic rings, leading to the cleavage of the ring. Subsequent enzymatic reactions can further break down the molecule. For example, the bacterium Terrabacter sp. strain DBF63 has been shown to transform 2,8-dichlorodibenzofuran (B1206507). nih.gov

While specific studies on the biotic transformation of this compound are not available, it is plausible that similar enzymatic pathways could be involved. The presence of hydroxyl groups might affect the initial enzymatic attack. White-rot fungi, such as Phlebia lindtneri, have also demonstrated the ability to hydroxylate chlorinated dibenzofurans. oup.com The biotransformation of PCDDs and PCDFs in organisms generally involves hydroxylation to form more polar metabolites that can be more easily excreted. scielo.br

Microbial Degradation Pathways and Metabolites

The microbial degradation of this compound has not been extensively studied directly. However, research on the biodegradation of structurally similar chlorinated dibenzofurans provides significant insights into the likely enzymatic processes and metabolic pathways involved. Bacteria and fungi have demonstrated the ability to transform and degrade various chlorinated aromatic compounds, often through co-metabolism, where the degradation of a complex compound is facilitated by the presence of a primary growth substrate.

Microorganisms from the genera Sphingomonas, Terrabacter, and Pseudomonas are known for their capacity to degrade dibenzofuran and its chlorinated derivatives. nih.govnih.gov These bacteria typically initiate the degradation process through an angular dioxygenation reaction. nih.gov This key step involves a multi-component enzyme system, known as angular dioxygenase, which inserts two hydroxyl groups at the angular position adjacent to the ether bridge of the dibenzofuran molecule.

For a compound like this compound, the initial attack by an angular dioxygenase would likely occur on one of the aromatic rings. Given the presence of a chloro-substituent and two hydroxyl groups, the position of the enzymatic attack could be influenced by the electronic and steric properties of the molecule. Studies on dichlorodibenzofurans, such as 2,8-dichlorodibenzofuran (2,8-DCDF), have shown that bacteria like Sphingomonas sp. strain RW1 can attack either the chlorinated or non-chlorinated ring. nih.govasm.org This can lead to the formation of chlorinated or non-chlorinated metabolites.

Following the initial dioxygenation, the resulting unstable diol is prone to rearomatization, leading to the formation of a dihydroxylated biphenyl (B1667301) derivative. This intermediate can then undergo further enzymatic degradation. The subsequent steps typically involve the cleavage of the aromatic ring by an extradiol dioxygenase, followed by a series of reactions catalyzed by a hydrolase, ultimately leading to the formation of simpler organic acids that can enter central metabolic pathways. For chlorinated dibenzofurans, this can result in the formation of chlorinated salicylic (B10762653) acids or chlorinated catechols. nih.govnih.gov

Fungi, particularly white-rot fungi like Phlebia lindtneri, also play a role in the degradation of chlorinated dibenzofurans. oup.com These fungi utilize extracellular lignin-modifying enzymes, such as peroxidases, to carry out oxidative degradation. In the case of 2,8-DCDF, Phlebia lindtneri has been shown to produce hydroxylated metabolites, indicating a hydroxylation pathway. oup.com This suggests that a potential fungal degradation pathway for this compound could involve further hydroxylation of the aromatic rings.

A major metabolite identified from the degradation of 2,8-DCDF by Sphingomonas sp. strain HL7 is 6-chloro-2-methyl-4H-chroman-4-one. oup.com This indicates a pathway involving ring cleavage and subsequent cyclization. The formation of such metabolites from this compound would depend on the specific enzymatic capabilities of the degrading microorganism.

The table below summarizes potential metabolites of this compound based on the degradation of analogous compounds.

| Parent Compound Analogue | Degrading Microorganism | Key Enzyme Type | Potential Metabolite(s) of this compound (Inferred) | Reference |

| 2,8-Dichlorodibenzofuran | Sphingomonas sp. strain HL7 | Angular Dioxygenase | Chlorinated methyl-chromanone derivative | oup.com |

| 2,8-Dichlorodibenzofuran | Phlebia lindtneri | Peroxidase | Hydroxylated chlorinated dibenzofuranol | oup.com |

| Monochlorinated Dibenzofurans | Sphingomonas sp. strain RW1 | Angular Dioxygenase | Chlorinated salicylic acid derivative | nih.gov |

| Dichlorodibenzofurans | Terrabacter sp. strain DBF63 | Angular Dioxygenase | Chlorinated catechol derivative | nih.gov |

Advanced Environmental Analytical Methods for Fate Studies

The study of the environmental fate of this compound requires sensitive and selective analytical methods to detect and quantify the parent compound and its transformation products in complex environmental matrices such as soil, water, and sediment. The primary techniques employed for the analysis of such hydroxylated chlorinated aromatic compounds are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.com For hydroxylated compounds like this compound, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior. Common derivatizing agents include diazomethane (B1218177) or silylating agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), which convert the polar hydroxyl groups into less polar ether or silyl (B83357) ether groups, respectively.

The analysis is performed using a high-resolution capillary column, often with a non-polar or semi-polar stationary phase (e.g., DB-5). The mass spectrometer is usually operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte and its derivatives. For structural confirmation of unknown metabolites, full scan mode is employed to obtain the complete mass spectrum. The use of high-resolution mass spectrometry (HRMS) can further improve specificity and lower detection limits.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS has become an increasingly popular method for the analysis of polar and thermally labile compounds, as it often does not require derivatization. nih.govmdpi.com Reversed-phase HPLC is commonly used, with a C18 or similar column, to separate the analytes based on their hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a modifier such as formic acid to improve ionization. mdpi.com

Detection is achieved using a tandem mass spectrometer, most commonly with an electrospray ionization (ESI) source operated in negative ion mode, which is well-suited for phenolic compounds. The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and one or more product ions are monitored. This provides a high degree of selectivity and sensitivity, allowing for the detection of trace levels of the target compounds in complex environmental samples. mdpi.comkyushu-u.ac.jp

The table below outlines typical parameters for the advanced analytical methods used in the fate studies of compounds similar to this compound.

| Analytical Technique | Sample Preparation | Derivatization | Chromatographic Column | Detection Mode | Typical Analytes | Reference |

| GC-MS | Solvent extraction, solid-phase extraction (SPE), silica (B1680970) gel cleanup | Required (e.g., with MSTFA or diazomethane) | High-resolution capillary (e.g., DB-5) | Selected Ion Monitoring (SIM), Full Scan | Chlorinated dibenzofurans, hydroxylated metabolites | oup.comoup.com |

| HPLC-MS/MS | Solvent extraction, SPE, liquid-liquid extraction | Not typically required | Reversed-phase (e.g., C18) | Multiple Reaction Monitoring (MRM) | Hydroxylated PCBs, hydroxylated PAHs, phenolic compounds | nih.govmdpi.comkyushu-u.ac.jp |

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For a molecule like 8-Chloro-2,7-dibenzofurandiol, the development of asymmetric synthesis routes is a critical and unexplored area. Future research should focus on creating chiral versions of this dibenzofuran (B1670420), which could exhibit unique biological activities or serve as chiral ligands in catalysis.

Several strategies could be pursued:

Enantioselective Desymmetrization: Starting from a prochiral precursor, the use of chiral catalysts could enable the selective functionalization of one of two identical groups, leading to a chiral product. For instance, a highly enantioselective synthesis of a C2-symmetric chiral diol based on a dibenzofuran core has been achieved through the double enantioselective addition of diethylzinc (B1219324) to a dibenzo[b,d]furan-4,6-dicarbaldehyde using a chiral amino alcohol as a ligand. oup.comoup.com This approach could be adapted to precursors of this compound.

Kinetic Resolution: Enzymatic or chemical kinetic resolution of a racemic mixture of this compound or its precursors could be a viable path. Lipase-catalyzed kinetic resolution, for example, has been used to achieve enantioselective synthesis of chiral dibenzofuran derivatives. vulcanchem.com

Organocatalyzed Asymmetric Synthesis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. acs.org A two-step organocatalyzed asymmetric method for synthesizing dihydrodibenzofurans has been developed, delivering the product with high enantiomeric excess. acs.org Exploring similar dienamine or other organocatalytic processes could lead to chiral this compound derivatives. acs.orgresearchgate.net

Chiral Ligand-Mediated Metal Catalysis: The use of chiral ligands in transition metal-catalyzed reactions is a well-established method for asymmetric synthesis. researchgate.net For instance, palladium-catalyzed enantioselective C-H activation has been used to create axially chiral 2-hydroxybiaryls, which are precursors to dibenzofurans. acs.org Research into novel chiral ligands, such as dibenzofuran-4,6-bis(oxazoline) (DBFOX), could facilitate the asymmetric synthesis of specifically substituted dibenzofurans. researchgate.net

Novel Reactivity and Cascade Transformations

The functional groups present in this compound—a chloro substituent and two hydroxyl groups—offer multiple handles for further chemical transformations. Future research should explore the novel reactivity of this scaffold and develop cascade reactions for its efficient synthesis and derivatization.

Key areas for investigation include:

Cascade Reactions for Synthesis: Developing one-pot cascade reactions to construct the this compound core would be highly efficient. Methodologies like a double 1,4-conjugate addition/intramolecular annulation cascade have been shown to be effective for creating structurally diverse dibenzofurans. nih.gov Similarly, a cascade cross-dehydrogenative-coupling (CDC)/cyclization can be used to prepare various heterocycles, including dibenzofurans, from non-prefunctionalized starting materials. rsc.org Adapting these strategies to incorporate the specific substitution pattern of this compound is a promising avenue.

Late-Stage Functionalization: The chloro and hydroxyl groups are ideal for late-stage functionalization, allowing for the rapid generation of a library of derivatives. The hydroxyl groups can be readily converted into ethers or esters, while the chloro group can participate in various cross-coupling reactions. The regioselective functionalization of poly-substituted dibenzofurans is an active area of research. beilstein-journals.org

Photochemical and Electrochemical Reactions: Photoinduced reactions offer a green and efficient way to form dibenzofuran rings through intramolecular C-O bond formation. acs.orgacs.orgacs.org Exploring the photochemical or electrochemical reactivity of precursors to this compound could lead to novel and more sustainable synthetic routes.

Domino Reactions: Domino reactions, such as a twofold Heck/6π-electrocyclization, have been used to prepare functionalized dibenzofurans from di- and tri-bromobenzofurans. researchgate.net Investigating similar domino sequences starting from appropriately substituted precursors could provide a streamlined synthesis of this compound.

Advanced in Silico Design of Dibenzofuran-Based Compounds

Computational chemistry and in silico design are indispensable tools in modern drug discovery and materials science. For this compound, these methods can be used to predict its properties and guide the synthesis of new derivatives with desired functionalities.

Future research in this area should focus on:

Virtual Screening and Docking Studies: Structure-based virtual screening can be employed to identify potential biological targets for this compound and its derivatives. acs.orgresearcher.life For example, computational screening has been used to assess the potential of polychlorinated dibenzofurans to bind to nuclear receptors, which has implications for endocrine disruption. nih.gov Similar studies could be performed for this compound to predict its biological activity and guide the design of new inhibitors for targets like matrix metalloproteinases (MMPs). researchgate.net

Pharmacophore Modeling: Ligand-based methods, such as pharmacophore modeling, can be used to understand the key structural features required for biological activity. mdpi.com By generating a pharmacophore model based on known active dibenzofuran derivatives, it would be possible to design new analogues of this compound with enhanced potency and selectivity.

Quantum-Chemical Calculations: Density Functional Theory (DFT) and other quantum-chemical methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. rsc.org These calculations can provide insights into reaction mechanisms and help in the design of more efficient synthetic routes.

Predictive Modeling of Physicochemical Properties: In silico tools can predict key physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability. mdpi.com This information is crucial for the development of drug candidates and functional materials.

Integration into Sustainable Chemical Technologies

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally benign processes.

Key opportunities for sustainable chemistry include:

Synthesis from Biomass: Lignocellulosic biomass is a renewable and abundant feedstock. Research has demonstrated the synthesis of dibenzofurans from cellulose-based routes, offering a sustainable alternative to fossil fuel-derived starting materials. acs.orgresearchgate.net Investigating pathways to produce this compound from biomass-derived precursors is a significant long-term goal. However, it is also important to note that the pyrolysis of biomass can sometimes lead to the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans, which needs to be carefully managed. slu.senih.govua.esresearchgate.net

Green Catalysis: The use of environmentally friendly catalysts is a key aspect of sustainable chemistry. This includes the use of earth-abundant metals, organocatalysts, and biocatalysts. humanjournals.com Future synthetic routes to this compound should aim to replace hazardous reagents and catalysts with greener alternatives.

Solvent-Free and Aqueous Reactions: Minimizing or eliminating the use of volatile organic solvents is a primary goal of green chemistry. humanjournals.com Research into solvent-free reaction conditions, such as those used in mechanochemistry, or the use of water as a solvent for the synthesis of dibenzofurans should be explored. researchgate.net

Energy-Efficient Synthesis: Developing energy-efficient synthetic methods, such as photochemical reactions that utilize visible light, can significantly reduce the environmental impact of chemical production. acs.orghumanjournals.com

Interdisciplinary Research with Emerging Fields (e.g., mechanochemistry, flow chemistry)

The integration of this compound chemistry with emerging technologies like mechanochemistry and flow chemistry can lead to significant advancements in its synthesis and application.

Mechanochemistry: Mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., ball milling), offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. acs.orgnih.govnih.govacs.org This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds and could be a powerful tool for the preparation of this compound and its derivatives in a sustainable manner. researchgate.net

Flow Chemistry: Continuous flow chemistry allows for the safe and efficient production of chemical compounds, including active pharmaceutical ingredients (APIs). bohrium.comacs.orgresearchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. rsc.orgrsc.org Applying flow chemistry to the synthesis of this compound could enable its scalable and automated production.

Combination of Technologies: The combination of different emerging technologies, such as the use of photochemistry or electrochemistry in flow reactors, can unlock new synthetic possibilities. acs.org These integrated systems can lead to highly efficient and automated processes for the synthesis of complex molecules like functionalized dibenzofurans.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and sustainable chemistry.

Q & A

Q. What are the recommended analytical techniques for confirming the structure and purity of 8-Chloro-2,7-dibenzofurandiol in synthesized samples?

- Methodological Answer: Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify substituent positions and verify chlorine attachment on the dibenzofuran backbone .

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Quantify purity and detect trace impurities by comparing retention times with standards.

- X-ray Crystallography: Resolve ambiguities in stereochemistry for crystalline derivatives .

- Elemental Analysis: Validate molecular composition (e.g., CHClO) to confirm stoichiometry .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Chlorinated dibenzofurans may exhibit dermal toxicity .

- Ventilation: Use fume hoods during synthesis or solvent evaporation to minimize inhalation risks.

- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for disposal via licensed hazardous waste contractors .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer:

- Catalyst Screening: Test palladium or copper catalysts for Ullman coupling reactions to enhance regioselectivity.

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature Control: Monitor reaction temperatures (typically 80–120°C) to avoid side reactions like over-chlorination .

Advanced Research Questions

Q. How do isomerization and substitution patterns affect the environmental persistence of this compound compared to other polychlorinated dibenzofurans (PCDD/Fs)?

- Methodological Answer:

- Isomer-Specific Analysis: Use gas chromatography-high-resolution mass spectrometry (GC-HRMS) to differentiate positional isomers. For example, this compound has distinct fragmentation patterns compared to 2,3,7,8-tetrachlorodibenzofuran .

- Degradation Studies: Conduct photolysis or microbial degradation assays to compare half-lives. Chlorine at the 8-position may reduce biodegradability due to steric hindrance .

Q. What strategies can resolve contradictions in reported toxicity data for this compound across in vitro and in vivo studies?

- Methodological Answer:

- Meta-Analysis Framework: Systematically review literature using query strings like

(chlorinated dibenzofurans[tw] AND (toxicity OR bioaccumulation))to identify confounding variables (e.g., dosing regimens, species-specific metabolism) . - Dose-Response Modeling: Apply benchmark dose (BMD) analysis to reconcile discrepancies between acute and chronic exposure outcomes .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C–Cl bonds to predict debromination or substitution pathways.

- Molecular Dynamics Simulations: Model interactions with enzymes (e.g., cytochrome P450) to assess metabolic activation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.